

triethyl 2-phosphonopropionate CAS number and properties

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Compound of Interest

Compound Name: Triethyl 2-phosphonopropionate

Cat. No.: B032471

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An In-depth Technical Guide to Triethyl 2-Phosphonopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **triethyl 2-phosphonopropionate**, a versatile reagent in organic synthesis. It details its chemical and physical properties, significant applications in research and development, and provides procedural insights into its primary application in the Horner-Wadsworth-Emmons reaction.

Core Properties of Triethyl 2-Phosphonopropionate

Triethyl 2-phosphonopropionate, identified by the CAS Number 3699-66-9, is an organophosphorus compound widely utilized for carbon-carbon bond formation.^{[1][2][3]} Its molecular formula is C₉H₁₉O₅P, and it has a molecular weight of 238.22 g/mol.^{[1][3][4]}

Physicochemical Data

The key physical and chemical properties of **triethyl 2-phosphonopropionate** are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

Property	Value
CAS Number	3699-66-9[1][2][3][5]
Molecular Formula	C9H19O5P[1][3][4][6]
Molecular Weight	238.22 g/mol [1][3][6]
Appearance	Clear, colorless to light yellow liquid[1][2][5][6]
Density	1.111 g/mL at 25 °C[1][6]
Boiling Point	143-144 °C at 12 mmHg[1][6]
Refractive Index	n _{20/D} 1.431[1][6]
Flash Point	89 °C (192 °F) - closed cup
Solubility	Miscible with chloroform and methanol[1]
Storage Temperature	Room Temperature, under inert atmosphere[1] [5]

Applications in Research and Drug Development

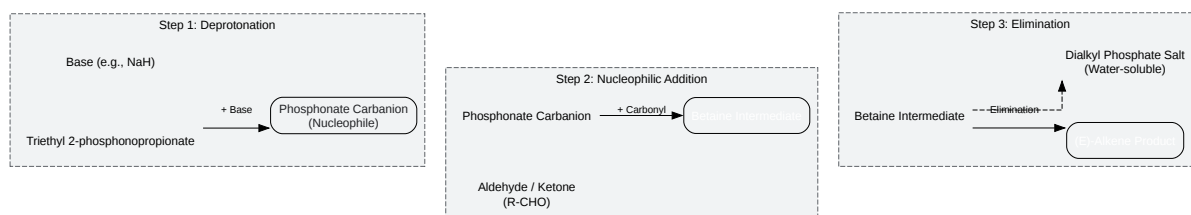
Triethyl 2-phosphonopropionate is a crucial reagent, primarily known for its role in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β -unsaturated esters with high E-selectivity.[7][8][9] Its applications extend across various fields:

- **Organic Synthesis:** It is a key building block for creating α -methyl- α,β -unsaturated esters by reacting with a wide range of aldehydes and ketones.[5][7][10] This reactivity is fundamental in the synthesis of complex organic molecules and natural products, such as floresolide B.[1]
- **Pharmaceutical Development:** The phosphonate moiety is significant in medicinal chemistry. This compound serves as an intermediate in the synthesis of phosphonate-based drugs, which are investigated for their potential antiviral and anticancer properties.[6] It has also been implicated in studies of inhibitors for Epstein-Barr virus transmission.[1]
- **Agrochemicals:** It is used as an intermediate in the manufacturing of agrochemicals, including herbicides and insecticides, to help enhance crop protection.[6]

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for forming carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[8][9] The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and generally less basic than a Wittig reagent.[8] A key benefit is that the dialkyl phosphate byproduct is water-soluble, simplifying its removal during the workup process.[8][9]

The reaction typically proceeds with high stereoselectivity, yielding predominantly the (E)-alkene.[8][9] The mechanism involves the deprotonation of the phosphonate, followed by the nucleophilic attack of the resulting carbanion on an aldehyde or ketone to form an intermediate, which then eliminates a phosphate salt to yield the alkene.[8]



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Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Protocols

The following are generalized protocols for performing a Horner-Wadsworth-Emmons reaction using **triethyl 2-phosphonopropionate**. The specific base, solvent, and temperature conditions can be optimized depending on the substrate and desired outcome.[11]

Protocol 1: Using Sodium Hydride (NaH)

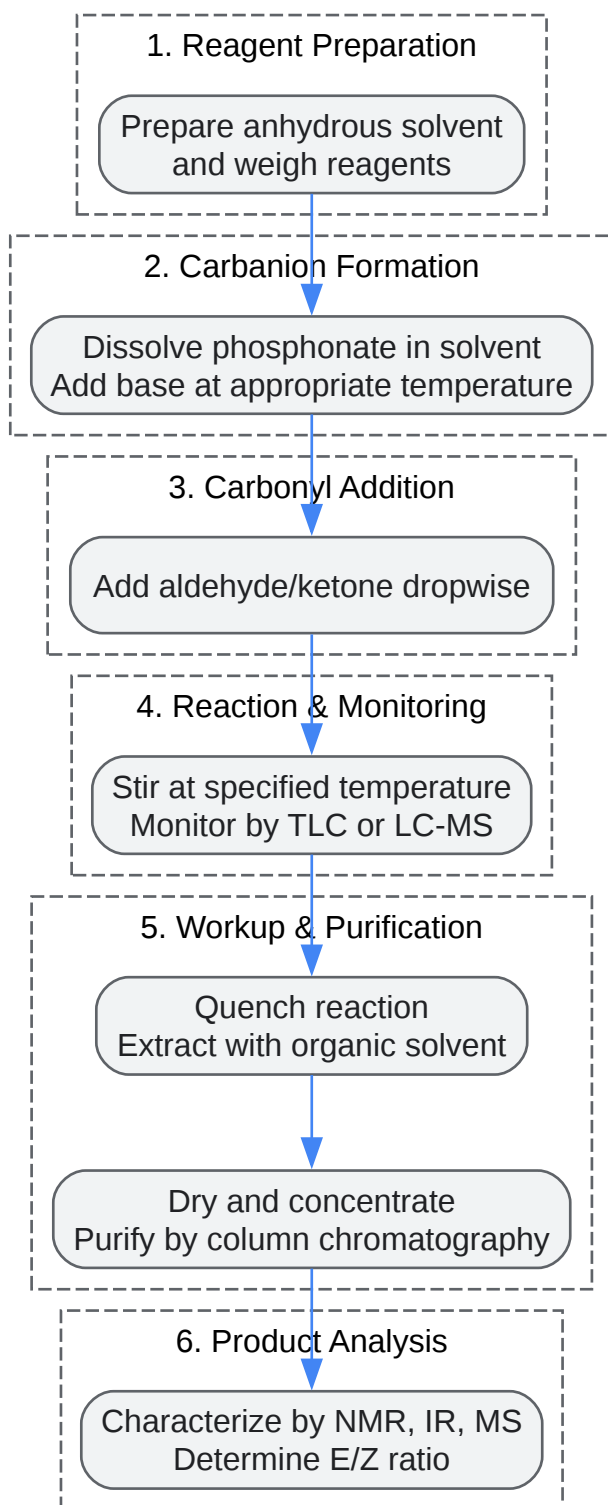
- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (THF).
- Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of **triethyl 2-phosphonopropionate** in anhydrous THF to the NaH suspension.
- Reaction Incubation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring until hydrogen gas evolution ceases.
- Addition of Carbonyl: Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde or ketone in anhydrous THF dropwise.
- Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.[\[11\]](#)

Protocol 2: Using Lithium Hydroxide (LiOH) - Solvent-Free

For a more environmentally friendly approach, a solvent-free reaction can be employed, which has shown high E-selectivity.[\[7\]](#)

- Mixing Reagents: In a flask, mix the aldehyde, **triethyl 2-phosphonopropionate**, and a base such as lithium hydroxide monohydrate (LiOH·H₂O).
- Reaction: Stir the mixture at room temperature. The reaction with aromatic aldehydes using LiOH·H₂O can achieve 95–99% E-selectivity in high yields (83–97%).[\[7\]](#)

- Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the product can be isolated through standard extraction and purification techniques.



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Caption: General experimental workflow for the HWE reaction.

Safety and Handling

Triethyl 2-phosphonopropionate is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. It is a combustible liquid and should be stored away from ignition sources. For purification, fractional distillation using a high reflux ratio is recommended.[1] Always consult the Safety Data Sheet (SDS) before use.

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References

- 1. TRIETHYL 2-PHOSPHONOPROPIONATE | 3699-66-9 [chemicalbook.com]
- 2. Triethyl 2-Phosphonopropionate | 3699-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. ETHYL 2-(DIETHOXYPHOSPHORYL)PROPANOATE | CAS 3699-66-9 [matrix-fine-chemicals.com]
- 4. Triethyl 2-phosphonopropionate | C₉H₁₉O₅P | CID 107155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Triethyl 2-phosphonopropionate | CAS#:3699-66-9 | Chemsrcc [chemsrc.com]
- 11. benchchem.com [benchchem.com]
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